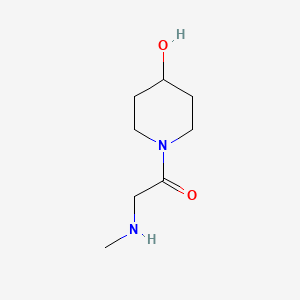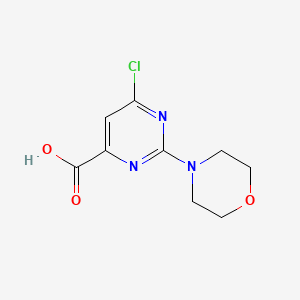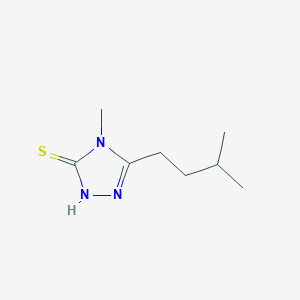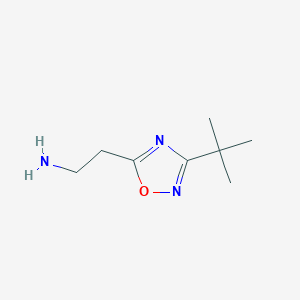
2-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)ethanamine is a heterocyclic compound featuring a five-membered ring containing one oxygen and two nitrogen atoms. This compound is part of the 1,2,4-oxadiazole family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)ethanamine typically involves the cyclization of amidoximes with organic nitriles. One common method includes the activation of tert-butylamidoxime using p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts, leading to the formation of the nitrile oxide intermediate . This intermediate then undergoes cyclization to form the desired oxadiazole ring.
Industrial Production Methods
Industrial production methods for 1,2,4-oxadiazoles often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxadiazole oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a bioisostere of amides, providing better hydrolytic and metabolic stability . It can inhibit the activity of certain enzymes and proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another isomer of oxadiazole with different nitrogen atom positions.
1,2,5-Oxadiazole: Features a different arrangement of nitrogen atoms within the ring.
1,3,4-Oxadiazole: Another regioisomer with distinct chemical properties.
Uniqueness
2-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)ethanamine is unique due to its specific substitution pattern and the presence of the tert-butyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethanamine |
InChI |
InChI=1S/C8H15N3O/c1-8(2,3)7-10-6(4-5-9)12-11-7/h4-5,9H2,1-3H3 |
InChI Key |
XDYOLMKJSWPLDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


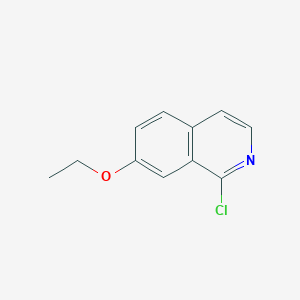
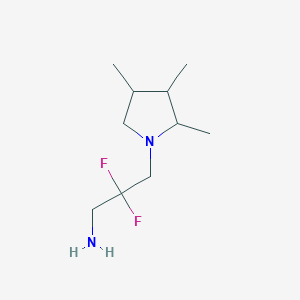
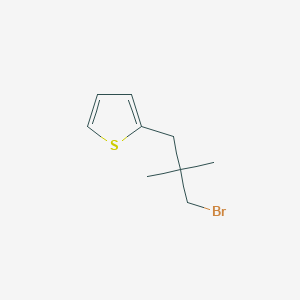

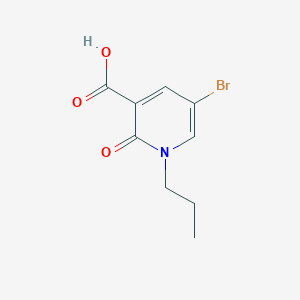
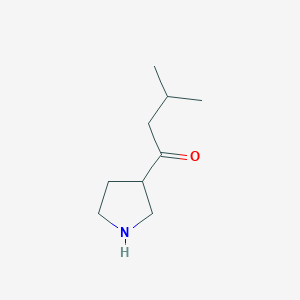
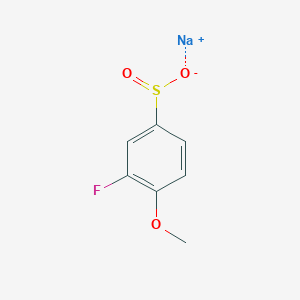

![[(S)-tert-Butyl(phenyl)phosphoryl][(1S)-1-phenylethyl]amine](/img/structure/B13182161.png)
